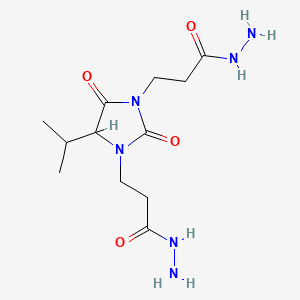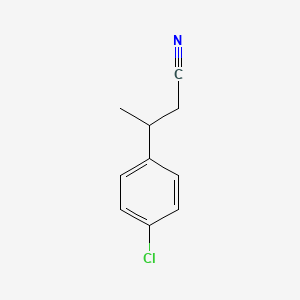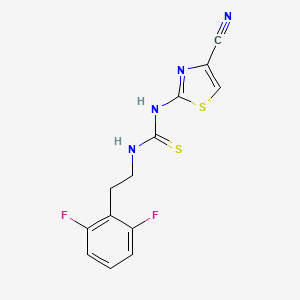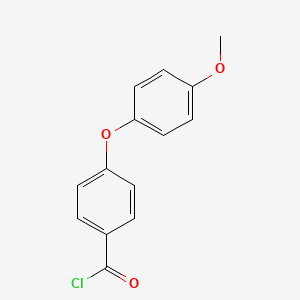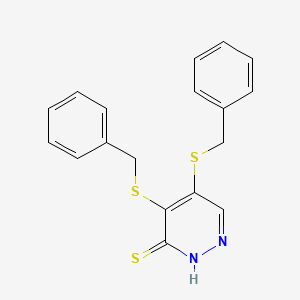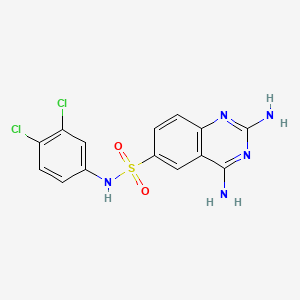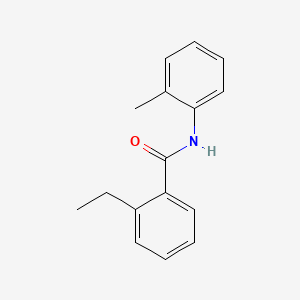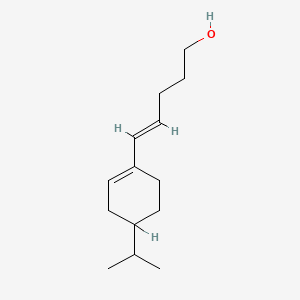![molecular formula C22H44O2 B12677765 1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane CAS No. 94291-87-9](/img/structure/B12677765.png)
1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane is a chemical compound with the molecular formula C22H44O2 and a molecular weight of 340.6 g/mol. This compound is known for its unique structure, which includes a methoxy group and a dimethyloctenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane typically involves the reaction of 3,7-dimethyloct-6-en-1-ol with methoxyundecane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the ether bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted ethers or amines.
Applications De Recherche Scientifique
1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
- 3,7-Dimethyloct-6-en-1-yl acrylate
- (E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate
- 3,7-Dimethyloct-6-en-1-yl phenethyl carbonate
Comparison: 1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications where others may not be as effective .
Propriétés
Numéro CAS |
94291-87-9 |
|---|---|
Formule moléculaire |
C22H44O2 |
Poids moléculaire |
340.6 g/mol |
Nom IUPAC |
1-(3,7-dimethyloct-6-enoxy)-1-methoxyundecane |
InChI |
InChI=1S/C22H44O2/c1-6-7-8-9-10-11-12-13-17-22(23-5)24-19-18-21(4)16-14-15-20(2)3/h15,21-22H,6-14,16-19H2,1-5H3 |
Clé InChI |
IRJKWMJAESWGCA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(OC)OCCC(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


